2-Bromoallyl alcohol

ADME prediction Pharmacokinetic screening Drug discovery

2-Bromoallyl alcohol (C3H5BrO, MW 136.98 g/mol), also known as 2-bromo-2-propen-1-ol, is a halogenated allylic alcohol that serves as a versatile bifunctional building block in organic synthesis. The compound features both a reactive carbon-bromine bond for cross-coupling and nucleophilic substitution, and a hydroxyl group that enables further functionalization or protection.

Molecular Formula C3H5BrO
Molecular Weight 136.98 g/mol
CAS No. 598-19-6
Cat. No. B1196351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoallyl alcohol
CAS598-19-6
Molecular FormulaC3H5BrO
Molecular Weight136.98 g/mol
Structural Identifiers
SMILESC=C(CO)Br
InChIInChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2
InChIKeyMDFFZNIQPLKQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoallyl Alcohol (CAS 598-19-6): A Bifunctional C3 Allylic Building Block for Cross-Coupling and Organoborane Synthesis


2-Bromoallyl alcohol (C3H5BrO, MW 136.98 g/mol), also known as 2-bromo-2-propen-1-ol, is a halogenated allylic alcohol that serves as a versatile bifunctional building block in organic synthesis [1]. The compound features both a reactive carbon-bromine bond for cross-coupling and nucleophilic substitution, and a hydroxyl group that enables further functionalization or protection . Its applications span palladium-catalyzed couplings with boronic acids and esters (Suzuki-Miyaura reactions), synthesis of N-(2-hydroxyethyl)hydroxylamines, and preparation of chiral (2-bromoallyl)borane reagents for asymmetric synthesis . Commercially available at ≥97% purity (GC), 2-bromoallyl alcohol is supplied as a colorless to yellow-orange clear liquid with density 1.654 g/mL at 25°C, boiling point 58-62°C at 100 mbar (atmospheric boiling point approximately 150°C), and refractive index n20/D 1.5037 .

2-Bromoallyl Alcohol Procurement: Why Generic Allylic Bromides or Propargyl Alcohols Cannot Substitute


2-Bromoallyl alcohol occupies a structurally specific niche among C3 allylic building blocks that prevents simple interchange with seemingly similar compounds. Unlike unsubstituted allyl alcohol, which requires separate bromination steps to introduce electrophilic cross-coupling functionality, 2-bromoallyl alcohol provides both the bromine leaving group and hydroxyl functionality in a single, commercially available reagent . Compared to 3-bromo-1-propanol (a saturated bromoalcohol), the allylic unsaturation in 2-bromoallyl alcohol enables distinct reactivity pathways, including participation in Heck couplings, asymmetric allylboration, and allylic substitution reactions [1]. Critically, the compound differs from propargyl alcohol and other C3 alkynyl alcohols in both reaction outcomes and hazard profile—the allylic framework supports different cross-coupling manifolds than propargylic systems, while the presence of the C-Br bond introduces specific storage and handling requirements (air-sensitivity, requirement for inert atmosphere) not present for non-halogenated allyl alcohol . The predicted pKa of 14.35±0.10 for the hydroxyl proton further differentiates it from more acidic propargyl alcohol (pKa ~13.6), affecting deprotonation and nucleophilicity in base-mediated reactions .

2-Bromoallyl Alcohol: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


Predicted Human Oral Bioavailability of 2-Bromoallyl Alcohol vs. Structural Analogs

In silico ADME predictions using admetSAR for 2-bromoallyl alcohol indicate low human oral bioavailability at 45.63% [1]. When compared to the unsubstituted parent compound allyl alcohol, which is rapidly and extensively absorbed (predicted bioavailability >90%), the halogen substitution in 2-bromoallyl alcohol significantly reduces predicted oral absorption [2]. This differential bioavailability profile carries direct implications for researchers selecting compounds for cell-based assays versus in vivo studies: 2-bromoallyl alcohol may exhibit reduced systemic exposure relative to non-halogenated analogs, an important consideration when designing bioactive molecule libraries or assessing lead compound pharmacokinetics [3].

ADME prediction Pharmacokinetic screening Drug discovery In silico toxicology

Caco-2 Permeability and P-glycoprotein Substrate Status: 2-Bromoallyl Alcohol vs. Allyl Alcohol

Computational ADME predictions for 2-bromoallyl alcohol indicate high Caco-2 permeability (1.567 cm/s via pkCSM; 97.31% probability via admetSAR) coupled with a low probability of P-glycoprotein substrate activity (4.36%) [1]. In contrast, the unsubstituted allyl alcohol is classified as a known P-glycoprotein substrate with lower Caco-2 permeability due to its smaller molecular size and higher polarity [2]. The introduction of the bromine atom in 2-bromoallyl alcohol increases lipophilicity (LogP predicted ~0.89) relative to allyl alcohol (LogP ~0.17), which correlates with enhanced passive membrane diffusion and reduced active efflux pump recognition . This differentiation matters when selecting building blocks for central nervous system-targeted compounds, as 2-bromoallyl alcohol also shows high predicted blood-brain barrier permeability (97.22% probability) [1].

Membrane permeability Caco-2 assay Drug transport P-glycoprotein In silico ADME

Storage Stability and Air Sensitivity: Quantitative Handling Requirements vs. Allyl Alcohol

2-Bromoallyl alcohol requires storage under inert gas (argon or nitrogen) at temperatures below 15°C in a cool, dark place due to its air sensitivity . When stored at -80°C, stock solutions must be used within 6 months; at -20°C, within only 1 month [1]. In contrast, unsubstituted allyl alcohol is stable under ambient atmosphere and can be stored at room temperature without inert gas protection . This differential stability profile stems from the presence of the vinylic bromine atom in 2-bromoallyl alcohol, which renders the compound susceptible to oxidation, hydrolysis, and free radical degradation pathways not observed for non-halogenated allyl alcohol . Procurement specifications should account for these handling requirements—laboratories lacking inert atmosphere capabilities (glovebox or Schlenk line) may experience reduced reagent shelf life and compromised reaction outcomes if substituting 2-bromoallyl alcohol with compounds lacking such sensitivity [1].

Chemical stability Storage conditions Inert atmosphere Procurement logistics Laboratory safety

2-Bromoallyl Alcohol: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Homoallylic Alcohols via (2-Bromoallyl)borane Reagents

2-Bromoallyl alcohol serves as the precursor to chiral (2-bromoallyl)borane reagents used in enantioselective allylboration of carbonyl compounds. This application leverages the unique bromine atom at the 2-position, which directs stereochemical outcomes in asymmetric syntheses of natural products including (S)-(-)-ipsenol and (S)-(+)-ipsdienol—aggregation pheromones of bark beetles [1]. Unlike unsubstituted allyl alcohol, which cannot form the requisite chiral (2-bromoallyl)borane intermediates, 2-bromoallyl alcohol enables enantioselective construction of 2-bromohomoallylic alcohols with defined stereochemistry . The bromine substituent remains intact during allylboration and can subsequently participate in further cross-coupling transformations, making this compound irreplaceable for convergent asymmetric synthesis strategies [1].

One-Pot Sequential Bromination and Cross-Coupling Workflows

2-Bromoallyl alcohol is uniquely suited for one-pot reaction sequences involving regioselective bromination followed by Suzuki-Miyaura, Sonogashira, or Negishi couplings in the same reaction vessel [1]. Its air-sensitive nature and requirement for inert atmosphere storage, as documented in Section 3, make it ideal for controlled synthetic environments (glovebox or Schlenk line) where oxygen-free conditions are maintained throughout multi-step transformations . Laboratories with established inert atmosphere infrastructure can exploit the compound's vinylic bromine for Pd-catalyzed couplings with boronic acids and esters, generating functionalized allylic alcohols without intermediate isolation . This contrasts with alternative brominating reagents that would require separate steps and workup procedures.

CNS Drug Discovery: Building Block with Favorable Blood-Brain Barrier Penetration Profile

Based on the ADME differentiation evidence presented in Section 3, 2-bromoallyl alcohol demonstrates a predicted blood-brain barrier permeability probability of 97.22%, coupled with high Caco-2 permeability (1.567 cm/s) and low P-glycoprotein substrate probability (4.36%) [1]. These computational predictions position 2-bromoallyl alcohol as a preferred building block for synthesizing CNS-targeted small molecule libraries, particularly when compared to non-halogenated allyl alcohol derivatives that show higher efflux pump recognition and lower predicted brain penetration . Researchers developing neurological or psychiatric drug candidates should prioritize 2-bromoallyl alcohol when designing compounds intended to cross the blood-brain barrier [1].

Synthesis of N-(2-hydroxyethyl)hydroxylamines for Medicinal Chemistry

2-Bromoallyl alcohol reacts with sodium hydroxide to generate N-(2-hydroxyethyl)hydroxylamines, which serve as versatile intermediates in medicinal chemistry and bioactive molecule synthesis [1]. This transformation exploits the allylic bromine as a leaving group under basic conditions while preserving the hydroxyl functionality for subsequent derivatization. The predicted pKa of 14.35±0.10 for 2-bromoallyl alcohol differentiates its deprotonation behavior from more acidic alcohols such as propargyl alcohol (pKa ~13.6), enabling selective nucleophilic substitutions under specific pH conditions without competing elimination pathways. Laboratories synthesizing hydroxylamine-based pharmacophores or developing NO-donor compounds will find 2-bromoallyl alcohol irreplaceable due to this specific reactivity profile.

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